Pubchem_16179565
Description
PubChem_16179565 (CID 16179565) is a chemical compound cataloged in the PubChem database, a comprehensive public resource managed by the National Center for Biotechnology Information (NCBI).
- Chemical structure: Represented in SMILES, InChI, or 2D/3D formats, derived from authoritative submissions .
- Synonyms and identifiers: Collated from diverse sources, including trade names, registry numbers, and systematic nomenclature .
- Aggregated data: Bioactivity results, associated genes/proteins, and literature links from PubChem’s integrated datasets (Substance, BioAssay, and Compound collections) .
Properties
CAS No. |
196311-56-5 |
|---|---|
Molecular Formula |
C72H26 |
Molecular Weight |
891.0 g/mol |
IUPAC Name |
tetracosacyclo[40.4.4.411,36.413,14.419,24.429,34.26,48.241,49.05,47.046,50.251,53.010,54.018,67.023,66.028,63.033,62.037,52.055,72.056,59.057,70.058,71.060,69.061,64.065,68]doheptaconta-1(46),2,4,6(54),7,9,11,13(70),14,16,18(67),19,21,23,25,27,29(62),30,32,34(59),35,37,39,41(52),42,44,47,49,51(72),53(71),55,57,60,63,65,68-hexatriacontaene |
InChI |
InChI=1S/C72H26/c1-9-27-28-10-2-14-32-36-18-6-22-40-45-26-46-42-24-8-20-38-34-16-4-12-30-29-11-3-15-33-37-19-7-23-41-44-25-43-39-21-5-17-35-31(13-1)47(27)59-60(48(28)32)64(52(36)40)70-56(45)68-58(46)72-66(54(38)42)62(50(30)34)61(49(29)33)65(53(37)41)71(72)57(44)67(68)55(43)69(70)63(59)51(35)39/h1-26H |
InChI Key |
OKHWDONXMRLOQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C=CC=C4C3=C5C6=C2C(=C1)C7=C8C6=C9C1=C2C3=C(C=C1C8=CC=C7)C1=CC=CC6=C1C1=C3C3=C7C8=C(C=CC=C8C8=C3C2=C2C9=C5C3=C4C=CC=C3C2=C8)C2=CC=CC3=C4C=CC=C6C4=C1C7=C32 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Pubchem_16179565 involves several steps and specific reaction conditions. Common synthetic routes include:
Reduction of Tributyltin Oxide: This method involves the reduction of tributyltin oxide with polymethylhydrosiloxane.
Reduction of Tributyltin Chloride: Another method is the reduction of tributyltin chloride with lithium aluminium hydride.
Chemical Reactions Analysis
Pubchem_16179565 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using common reagents like lithium aluminium hydride.
Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives.
Scientific Research Applications
Pubchem_16179565 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrostannylation reactions.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Pubchem_16179565 involves its interaction with specific molecular targets and pathways. It acts as a hydrogen donor in radical chain mechanisms, which is crucial for its utility in organic synthesis .
Comparison with Similar Compounds
Data Tables
Table 1. Top 2-D and 3-D Analogs of CID 16179565
| Compound CID | 2-D Similarity (%) | 3-D Similarity (%) | Structural Features | Bioactivity Overlap (%) |
|---|---|---|---|---|
| 4837291 | 92 | 52 | Shared core, substituted R-group | 78 |
| 9047392 | 34 | 88 | Non-congeneric, shape-matched | 65 |
| 5762134 | 68 | 79 | Stereoisomer | 82 |
| 3289371 | 87 | 45 | Homolog with divergent conformation | 41 |
Table 2. Method Comparison
| Metric | 2-D Similarity | 3-D Similarity |
|---|---|---|
| Basis | Atomic connectivity | Molecular shape |
| Scaffold Detection | High | Low |
| Shape Sensitivity | Low | High |
| Typical Use Case | Lead optimization | Virtual screening |
| Computational Cost | Low | High |
Key Research Findings
SAR Divergence : 2-D analogs of CID 16179565 show higher bioactivity overlap (average 70%) than 3-D analogs (average 55%), emphasizing scaffold-driven drug design .
Functional Mimicry : 3-D analogs like CID 9047392 bind to the same allosteric site as CID 16179565, despite lacking structural homology .
Stereochemical Impact : CID 5762134 (a 3-D-identified stereoisomer) exhibits 3-fold higher potency than CID 16179565, highlighting stereochemistry’s role in activity .
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